molecular formula C16H17N3O4S B021000 cephalexin CAS No. 108260-04-4

cephalexin

Cat. No.: B021000
CAS No.: 108260-04-4
M. Wt: 347.4 g/mol
InChI Key: ZAIPMKNFIOOWCQ-UHFFFAOYSA-N
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Description

7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in the pharmaceutical industry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and is primarily used in the synthesis of various antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting from the basic β-lactam ring structure. The key steps include:

    Formation of the β-lactam ring: This is achieved through cyclization reactions involving amino acids and other precursors.

    Introduction of the thiazolidine ring: This step involves the incorporation of sulfur into the β-lactam ring to form the thiazolidine ring.

    Acylation: The amino group is acylated with phenylacetyl chloride to introduce the phenylacetyl group.

    Final modifications: Additional steps may include methylation and other modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving continuous flow chemistry and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, acyl chlorides.

Major Products

The major products formed from these reactions include modified cephalosporin derivatives with altered pharmacological properties .

Scientific Research Applications

7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific side chains, which confer distinct pharmacological properties, including its spectrum of activity and resistance to certain bacterial enzymes .

Properties

CAS No.

108260-04-4

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)

InChI Key

ZAIPMKNFIOOWCQ-UHFFFAOYSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)[NH3+])SC1)C(=O)[O-]

Synonyms

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(aminophenylacetyl)amino]-3-methyl-8-oxo-

Origin of Product

United States

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